molecular formula C11H16ClFN2O B1447953 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride CAS No. 1384429-08-6

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1447953
CAS No.: 1384429-08-6
M. Wt: 246.71 g/mol
InChI Key: YSLBRCKMESXOKZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15FN2O.ClH and a molecular weight of 246.71 g/mol. This compound is a derivative of piperazine, featuring a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxyaniline with piperazine in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in studies related to neurotransmitter systems and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is similar to other piperazine derivatives, such as 1-(3-fluorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its chemical properties and biological activity.

Comparison with Similar Compounds

  • 1-(3-fluorophenyl)piperazine

  • 1-(3-trifluoromethylphenyl)piperazine

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLBRCKMESXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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